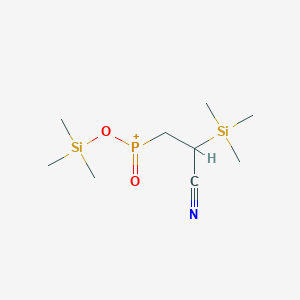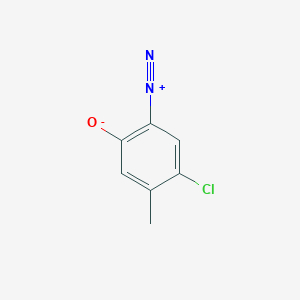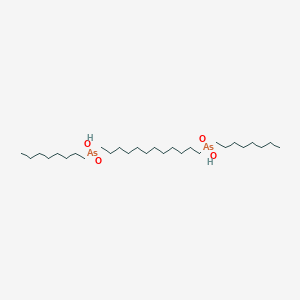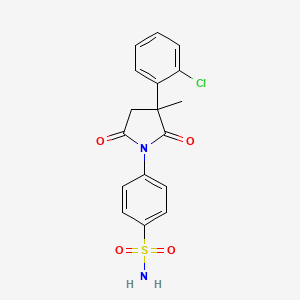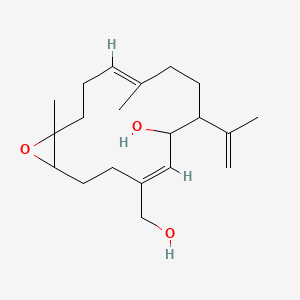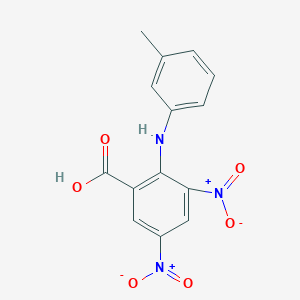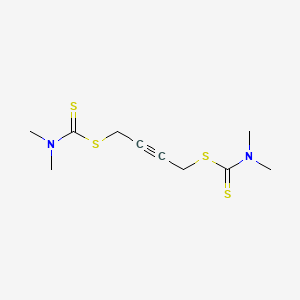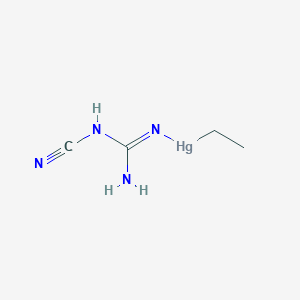
Mercury, (3-cyanoguanidino)ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a mercury atom bonded to an ethyl group, which is further connected to a cyanoguanidino moiety. The presence of mercury in its structure imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (3-cyanoguanidino)ethyl- typically involves the reaction of ethylmercury chloride with cyanoguanidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of Mercury, (3-cyanoguanidino)ethyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: It can be reduced to form mercury(I) compounds.
Substitution: The ethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
Applications De Recherche Scientifique
Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylmercury: Similar in structure but lacks the cyanoguanidino group.
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Mercury, (3-cyanoguanidino)ethyl- is unique due to the presence of the cyanoguanidino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other organomercury compounds may not be suitable .
Propriétés
Numéro CAS |
63869-03-4 |
|---|---|
Formule moléculaire |
C4H8HgN4 |
Poids moléculaire |
312.73 g/mol |
Nom IUPAC |
[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury |
InChI |
InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1 |
Clé InChI |
PUTXPJWVHQQJIY-UHFFFAOYSA-N |
SMILES isomérique |
CC[Hg]/N=C(\N)/NC#N |
SMILES canonique |
CC[Hg]N=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

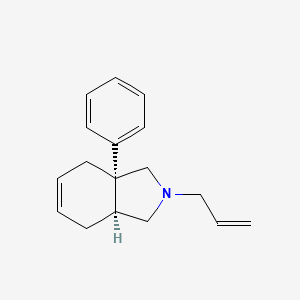
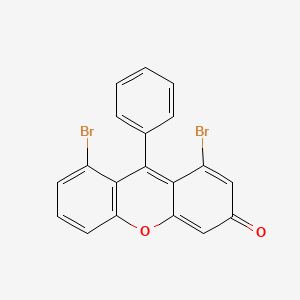
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
